

An In-Depth Technical Guide to 2-Methoxyphenothiazine: From Discovery to Modern Applications

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Compound of Interest

Compound Name: 2-Methoxyphenothiazine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methoxyphenothiazine**, a key heterocyclic compound. It delves into the historical context of its parent molecule, phenothiazine, and details its physicochemical properties, synthesis, and role as a crucial intermediate in the pharmaceutical industry. The guide explores its implicit biological activity as a dopamine receptor antagonist, drawing on data from related compounds, and presents detailed experimental protocols for its synthesis and biological evaluation. Signaling pathways and metabolic considerations are also discussed, offering a thorough resource for researchers and professionals in drug development.

Introduction and Historical Context

While the specific discovery of **2-Methoxyphenothiazine** is not well-documented in seminal publications, its history is intrinsically linked to the development of phenothiazine chemistry. The parent compound, phenothiazine, was first synthesized in 1883. Initially utilized in the dye industry, its derivatives later revolutionized psychiatry with the advent of the first antipsychotic drug, chlorpromazine, in the 1950s. This discovery spurred extensive research into phenothiazine analogs, leading to the synthesis of a wide array of derivatives, including **2-Methoxyphenothiazine**.

2-Methoxyphenothiazine has emerged as a significant building block in organic synthesis, primarily serving as a key intermediate in the manufacture of various active pharmaceutical ingredients (APIs).[1] Notably, it is a precursor to antipsychotic drugs such as levomepromazine (methotrimeprazine) and methoxypromazine.[2] Its applications also extend to the agricultural and polymer industries, where it is used as a pesticide intermediate and a polymer monomer inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Methoxyphenothiazine** is essential for its application in synthesis and drug development.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₁ NOS	[3]
Molecular Weight	229.30 g/mol	[3]
Melting Point	185-188 °C	[4]
Boiling Point	408.1 °C at 760 mmHg	[4]
Density	1.235 g/cm ³	[4]
pKa	-1.32 ± 0.20 (Predicted)	[4]
Solubility	Slightly soluble in DMSO and Methanol	[4]
Appearance	Yellow or pale gray solid	[5]
CAS Number	1771-18-2	[3]

Spectral Data:

- Mass Spectrometry: The mass spectrum of **2-Methoxyphenothiazine** is available on the NIST WebBook.[6]
- Infrared (IR) Spectroscopy: The IR spectrum of phenothiazine derivatives typically shows characteristic peaks for the N-H stretching vibration around 3300-3400 cm⁻¹, C-H stretching

of the aromatic rings, and C-S stretching vibrations. The presence of the methoxy group in **2-Methoxyphenothiazine** would introduce a characteristic C-O stretching band.

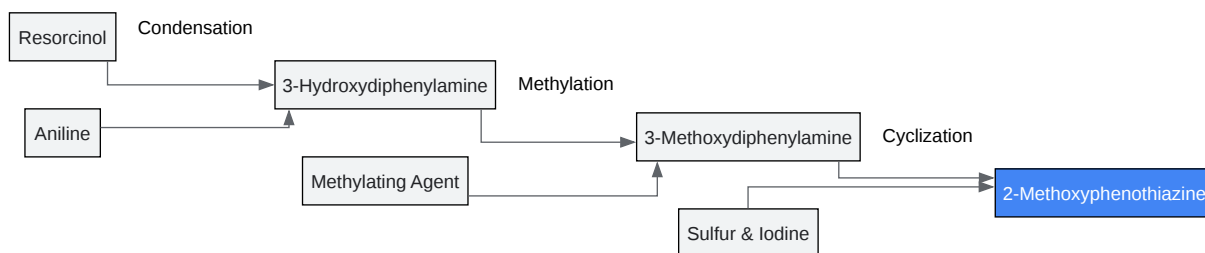
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the phenothiazine core, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.
 - ^{13}C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the phenothiazine rings and a signal for the methoxy group carbon.

Synthesis of 2-Methoxyphenothiazine

An improved synthesis of **2-Methoxyphenothiazine** has been developed with a total yield of up to 74.2%.^[7] The general synthetic strategy involves a multi-step process starting from readily available precursors.

Synthetic Pathway

The synthesis of **2-Methoxyphenothiazine** can be conceptualized as a three-step process: condensation, methylation, and cyclization.



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Synthetic pathway for **2-Methoxyphenothiazine**.

Experimental Protocol: Synthesis of 2-Methoxyphenothiazine

The following protocol is a representative procedure based on patented synthesis methods.^[8]

Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)

- In a reaction vessel equipped with a stirrer and a heating mantle, mix resorcinol and aniline.
- Under stirring, add a catalyst such as p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid.
- Heat the mixture to induce a dehydration and amination reaction to form 3-hydroxydiphenylamine.
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Upon completion, cool the reaction mixture and purify the product.

Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)

- Dissolve the 3-hydroxydiphenylamine from Step 1 in a suitable inert, aprotic solvent (e.g., dichloroethane, benzene, toluene).
- Add an alkali such as potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide.
- Heat the mixture and add a methylating agent dropwise. Suitable methylating agents include methyl iodide, dimethyl sulfate, or dimethyl carbonate.
- Maintain the temperature to allow the etherification reaction to proceed to completion.
- After the reaction is complete, cool the mixture and isolate the 3-methoxydiphenylamine product.

Step 3: Synthesis of 2-Methoxyphenothiazine

- Dissolve the 3-methoxydiphenylamine from Step 2 in an inert solvent.

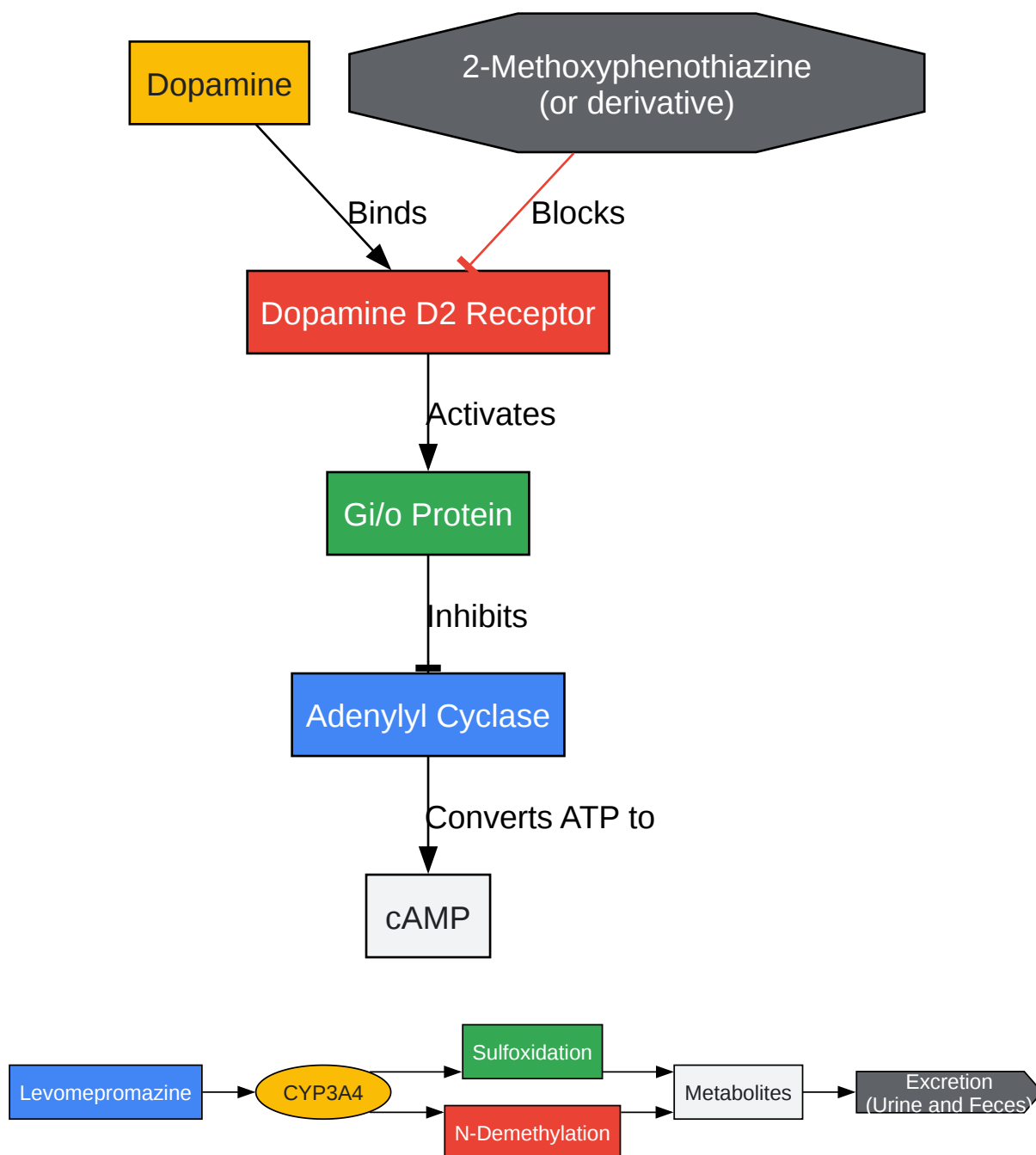
- Add sulfur and heat the mixture to reflux.
- Add iodine to initiate the cyclization reaction.
- Continue refluxing for 6-12 hours until the reaction is complete.
- Cool the reaction mixture to obtain the crude **2-Methoxyphenothiazine**.
- Recrystallize the crude product from a suitable solvent to yield pure **2-Methoxyphenothiazine**.

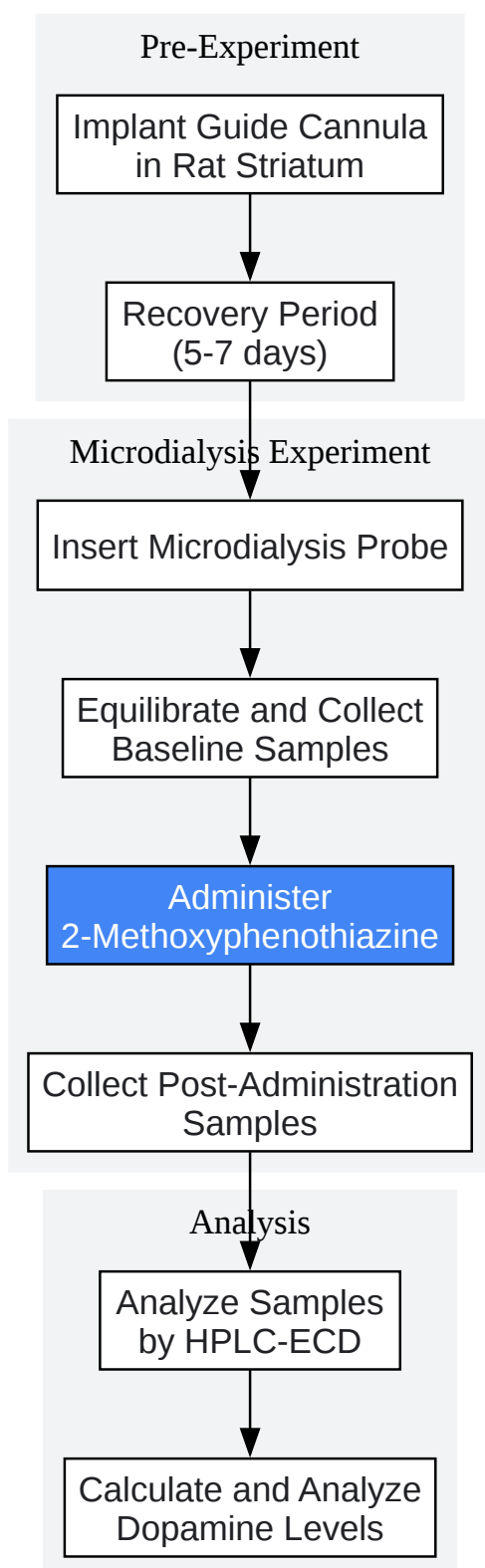
Biological Activity and Mechanism of Action

2-Methoxyphenothiazine itself is not typically used as a therapeutic agent but serves as a crucial precursor for antipsychotic drugs.^[2] Its biological activity can be inferred from the pharmacological profile of these derivatives and related phenothiazines.

Dopamine Receptor Antagonism

Phenothiazine antipsychotics exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.^[9] This blockade helps to alleviate the positive symptoms of schizophrenia. While direct binding affinity data for **2-Methoxyphenothiazine** at dopamine receptors are not readily available, studies on levomepromazine and its metabolites provide valuable insights. Ring-hydroxylated and N-demethylated metabolites of phenothiazine drugs generally retain a significant affinity for D2 receptors.^[10]





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References

- 1. Synthesis and bio-evaluation of phenothiazine derivatives as new antituberculosis agents [html.rhhz.net]
- 2. 2-Methoxyphenothiazine-1771-18-2 [ganeshremedies.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics and first-pass metabolism of levomepromazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
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